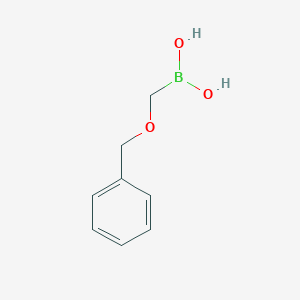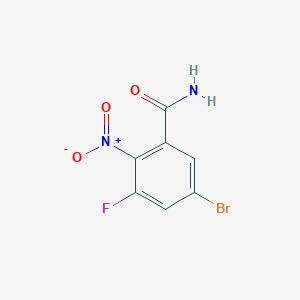
5-Bromo-3-fluoro-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-fluoro-2-nitrobenzamide is an organic compound with the molecular formula C7H4BrFN2O3 It is a derivative of benzamide, featuring bromine, fluorine, and nitro functional groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-nitrobenzamide typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 3-fluorobenzamide followed by bromination. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The bromination step involves the use of bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
For industrial-scale production, continuous-flow reactors are often employed to enhance reaction efficiency and safety. These reactors provide better control over reaction parameters such as temperature and residence time, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-fluoro-2-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of 5-bromo-3-fluoro-2-aminobenzamide.
Coupling Reactions: Formation of biaryl derivatives.
Applications De Recherche Scientifique
5-Bromo-3-fluoro-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-fluoro-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of electron-withdrawing groups like nitro and fluoro enhances its binding affinity and specificity towards target proteins. The bromine atom can also participate in halogen bonding, further stabilizing the compound-protein interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-nitrobenzamide
- 3-Fluoro-2-nitrobenzamide
- 5-Bromo-3-fluoro-2-aminobenzamide
Comparison
Compared to its analogs, 5-Bromo-3-fluoro-2-nitrobenzamide exhibits unique properties due to the combined presence of bromine, fluorine, and nitro groups. These substituents influence its reactivity, binding affinity, and overall stability. For instance, the fluorine atom increases the compound’s lipophilicity, enhancing its ability to penetrate biological membranes. The nitro group, being an electron-withdrawing group, makes the compound more reactive towards nucleophiles .
Propriétés
Formule moléculaire |
C7H4BrFN2O3 |
|---|---|
Poids moléculaire |
263.02 g/mol |
Nom IUPAC |
5-bromo-3-fluoro-2-nitrobenzamide |
InChI |
InChI=1S/C7H4BrFN2O3/c8-3-1-4(7(10)12)6(11(13)14)5(9)2-3/h1-2H,(H2,10,12) |
Clé InChI |
WGVRUWMEXZDLFT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)N)[N+](=O)[O-])F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


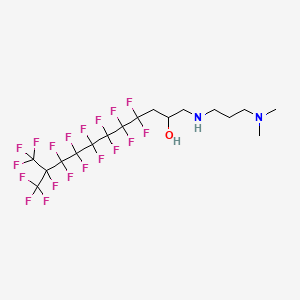
![N-[(Benzyloxy)carbonyl]-alpha-(trifluoromethyl)phenylalanine](/img/structure/B12838860.png)
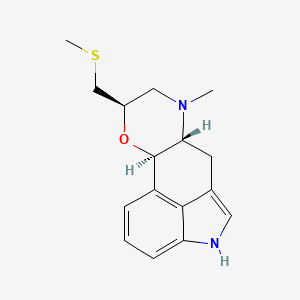


![N1-{4-[3,5-di(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12838890.png)

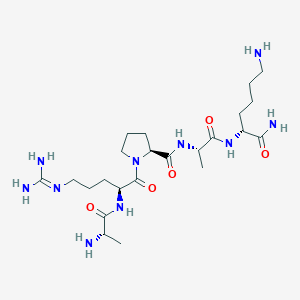
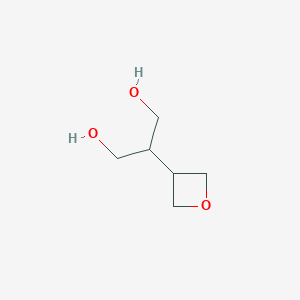
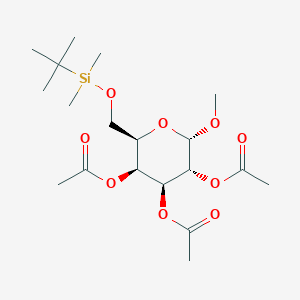
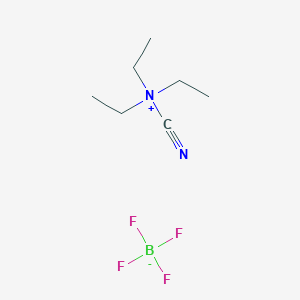
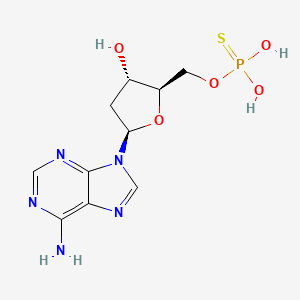
![Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate](/img/structure/B12838954.png)
